Minimal Cytochrome P450 Inhibition Profile vs. Related Benzoxazinone-Derived Clinical Candidates
2-((2-Chloroethyl)amino)-4H-3,1-benzoxazin-4-one exhibits uniformly weak inhibition (IC₅₀ > 20,000 nM) across three major human cytochrome P450 isoforms — CYP2E1, CYP2B6, and CYP2A6 — in human liver microsome assays [1]. This contrasts sharply with more elaborated 2-substituted 4H-3,1-benzoxazin-4-ones developed as HIV reverse transcriptase or serine protease inhibitors, where CYP inhibition (often at nanomolar potencies) is a recognized liability requiring extensive structural optimization [2]. The >20 μM IC₅₀ threshold places this compound in a favorable ADME-risk category relative to benzoxazinone-based leads that have required medicinal chemistry campaigns specifically to dial out CYP inhibition.
| Evidence Dimension | CYP enzyme inhibition (IC₅₀) in human liver microsomes |
|---|---|
| Target Compound Data | CYP2E1: IC₅₀ > 20,000 nM; CYP2B6: IC₅₀ > 20,000 nM; CYP2A6: IC₅₀ > 20,000 nM [1] |
| Comparator Or Baseline | Typical optimized benzoxazinone clinical leads often exhibit sub-micromolar CYP inhibition requiring de-risking (class-level observation; no single comparator compound available [2]) |
| Quantified Difference | IC₅₀ for target compound is >20-fold above the typical 1 μM screening threshold for CYP liability concern; specific comparator IC₅₀ data not available for direct pairwise comparison |
| Conditions | Human liver microsome preparations; chlorzoxazone 6-hydroxylation (CYP2E1), bupropion hydroxylation (CYP2B6), coumarin 7-hydroxylation (CYP2A6); 20-min incubation; LC-MS analysis |
Why This Matters
Procurement teams selecting a benzoxazinone intermediate or probe compound for in vitro pharmacology benefit from its documented minimal CYP inhibition, which reduces the risk of confounding metabolic interference in cell-based assays relative to more CYP-active benzoxazinone analogs.
- [1] BindingDB BDBM50438845 (CHEMBL2413882). Affinity Data: IC₅₀ > 2.00E+4 nM for CYP2E1 (chlorzoxazone 6-hydroxylation), CYP2B6 (bupropion hydroxylation), CYP2A6 (coumarin 7-hydroxylation) in human liver microsomes, 20 min, LC-MS analysis. University of Cape Town / ChEMBL curation. View Source
- [2] Young, S.D. et al. (Merck & Co., Inc.). Benzoxazinones as inhibitors of HIV reverse transcriptase. US Patent 5,663,169 (1997) and related patent family LV-12719-A. Benzoxazinone clinical candidate optimization required management of CYP inhibition. View Source
